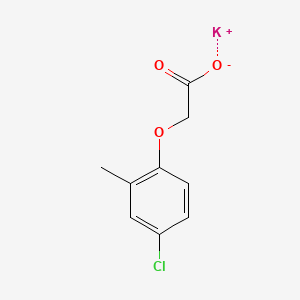
MCPA-potassium
Cat. No. B1675962
Key on ui cas rn:
5221-16-9
M. Wt: 238.71 g/mol
InChI Key: ORHJUFUQMQEFPQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US05939584
Procedure details


6.6 parts (0.1 mol) of powdered potassium hydroxide (85%) are introduced into a melt of 20 parts (0.1 mol) of MCPA (93.3%) with stirring and the mixture is kept at 130° C. for 30 minutes. After solidification, 26 parts of MCPA-potassium having an MCPA content of 71.8% are obtained, which corresponds to a yield of 100%. M.p.: 203° C.

[Compound]
Name
20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[OH-].[K+:2].[CH3:3][C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:5]=1[O:11][CH2:12][C:13]([OH:15])=[O:14]>>[CH3:3][C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:5]=1[O:11][CH2:12][C:13]([O-:15])=[O:14].[K+:2].[CH3:3][C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:5]=1[O:11][CH2:12][C:13]([OH:15])=[O:14] |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
[Compound]
|
Name
|
20
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C=CC(=C1)Cl)OCC(=O)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[K+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C=CC(=C1)Cl)OCC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
